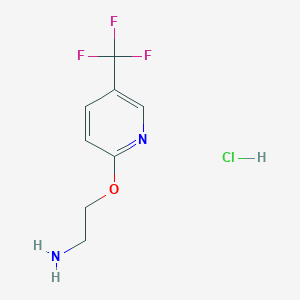

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Description

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride (CAS: 898271-44-8) is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 2-aminoethoxy (-OCH₂CH₂NH₂) substituent at the 2-position, with the amino group protonated as a hydrochloride salt. Its molecular formula is C₈H₁₀ClF₃N₂O, and it has a molecular weight of 242.63 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aminoethoxy side chain provides a site for hydrogen bonding and salt formation, making it valuable in pharmaceutical intermediates .

Properties

IUPAC Name |

2-[5-(trifluoromethyl)pyridin-2-yl]oxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O.ClH/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12;/h1-2,5H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGZXHQGSIRYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride generally involves:

- Construction of the pyridine ring with trifluoromethyl substitution at the 5-position.

- Introduction of the aminoethoxy group at the 2-position.

- Formation of the hydrochloride salt for increased stability and solubility.

Research indicates that these compounds are synthesized through nucleophilic substitution, cyclization, and functional group modifications, often utilizing intermediates derived from simpler pyridine derivatives.

Synthesis of Pyridine Core with Trifluoromethyl Substitution

Direct Trifluoromethylation of Pyridine Derivatives:

This approach involves the introduction of the trifluoromethyl group onto pre-formed pyridine rings. For example, the synthesis of 2,5-bis(trifluoromethyl)pyridine derivatives can be achieved via electrophilic trifluoromethylation using reagents like Togni’s reagent or Ruppert-Prakash reagent under controlled conditions.Construction from Trifluoromethyl-Containing Building Blocks:

Alternatively, the pyridine ring can be assembled from trifluoromethylated precursors via cyclization reactions. For example, the reaction of 2-aminopyridine with trifluoromethylating agents under catalytic conditions.

Introduction of the 2-Aminoethoxy Group

Nucleophilic Substitution on 2-Halo-Substituted Pyridines:

The aminoethoxy group can be introduced via nucleophilic substitution of 2-halo pyridines (e.g., 2-chloropyridine) with ethoxyamine derivatives.Protection and Deprotection Strategies:

In some cases, the amino group is protected during the initial steps to prevent side reactions, then deprotected after the aminoethoxy group has been attached.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt to improve stability and handling:

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine + HCl → 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride

This is typically achieved by bubbling gaseous HCl into an ethanolic or aqueous solution of the free base, followed by crystallization.

Representative Synthesis Route

Based on the literature, a typical synthetic route can be summarized as follows:

Notes on Optimization and Research Findings

Reaction Conditions:

The trifluoromethylation step benefits from inert atmospheres and controlled temperatures to maximize yield and minimize side reactions.Choice of Solvent:

Polar aprotic solvents such as acetonitrile, dimethylformamide, or propionitrile are preferred for nucleophilic substitutions.Yield Optimization:

Use of phase transfer catalysts and temperature control during substitution reactions can significantly improve yields.Safety Considerations:

Handling trifluoromethylating reagents and HCl gas requires appropriate safety measures, including protective gear and proper ventilation.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the aminoethoxy group may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, depending on the reagents used.

Substitution: The compound can participate in substitution reactions, where the aminoethoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce compounds with different functional groups.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, enabling the creation of complex molecules for various applications. Its unique structural features allow for modifications that can lead to novel compounds with enhanced properties .

Biological Research

In biological contexts, 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is investigated as a ligand in receptor-ligand interactions. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .

Potential Biological Activities:

- Antimicrobial Properties: Studies indicate that derivatives of trifluoromethylpyridines exhibit antimicrobial activities, suggesting potential applications in developing new antibiotics .

- Anticancer Properties: Research is ongoing to explore its efficacy against various cancer cell lines, leveraging its unique chemical structure for targeted therapies .

Pharmaceutical Development

The compound's structural characteristics position it as a candidate for pharmaceutical applications targeting specific receptors or enzymes. The trifluoromethyl group enhances stability and bioavailability, which are critical factors in drug formulation .

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and agrochemicals. The unique properties imparted by the trifluoromethyl group are beneficial for creating materials with specific functionalities .

Case Studies

- Agrochemical Applications:

-

Pharmaceutical Development:

- Research has demonstrated that derivatives of this compound exhibit promising results in preclinical trials targeting specific cancer pathways, indicating potential for future clinical applications .

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethoxy group may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

- Molecular Formula : C₆H₃ClF₃N

- Molecular Weight : 181.54 g/mol

- Properties : Melting point = 28–31°C; boiling point = 152°C .

- Applications: Intermediate for herbicides and agrochemicals. The chloro group facilitates nucleophilic substitution reactions, unlike the aminoethoxy group in the target compound .

- Comparison: The aminoethoxy group increases water solubility and enables salt formation, broadening pharmaceutical utility compared to the chloro analogue’s agrochemical focus .

2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine Hydrochloride (CAS: 1220028-64-7)

- Molecular Formula : C₁₂H₁₅ClF₃N₂O

- Molecular Weight : 309.71 g/mol

- Properties: Contains a piperidinylmethyl-oxy substituent instead of aminoethoxy.

- Applications : Used in medicinal chemistry for its piperidine moiety, which enhances binding to CNS targets .

Derivatives with Ethoxy Linkers

2-[2-(4-Piperidinyl)ethoxy]-5-(trifluoromethyl)pyridine Hydrochloride (CAS: 1220030-39-6)

- Molecular Formula : C₁₃H₁₈ClF₃N₂O

- Molecular Weight : 310.75 g/mol

- Properties : Ethoxy linker with a terminal piperidine group.

- Applications : Explored in drug discovery for extended half-life due to the ethoxy-piperidine moiety .

- Comparison: The ethoxy linker increases flexibility and may improve membrane permeability relative to the rigid aminoethoxy group .

2-(1,3-Dioxan-2-yl)-6-[2-(3-pyridinyl)-5-thiazolyl]pyridine

- Molecular Formula : C₁₇H₁₄N₄O₂S

- Molecular Weight : 362.39 g/mol

- Properties : Contains a dioxane-thiazole hybrid structure.

- Applications : Used in pesticidal formulations for its heterocyclic diversity .

- Comparison : The lack of a trifluoromethyl group reduces metabolic stability compared to the target compound .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | CAS | Molecular Weight | Melting Point | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| 2-(2-Aminoethoxy)-5-CF₃-pyridine HCl | 898271-44-8 | 242.63 | Not reported | High (salt form) | Pharmaceutical intermediate |

| 2-Chloro-5-CF₃-pyridine | 52334-81-3 | 181.54 | 28–31°C | Low | Agrochemical synthesis |

| 2-(Piperidin-3-ylmethoxy)-5-CF₃-pyridine HCl | 1220028-64-7 | 309.71 | Not reported | Moderate | CNS drug candidates |

Key Research Findings

Substituent Impact on Bioactivity: Aminoethoxy derivatives exhibit enhanced solubility and hydrogen-bonding capacity compared to chloro or piperidine analogues, making them preferable for drug delivery systems .

Metabolic Stability: The trifluoromethyl group in all analogues confers resistance to oxidative metabolism, but aminoethoxy-linked compounds show faster renal clearance than bulkier piperidine derivatives .

Industrial Scalability: Chloro derivatives are produced at scale (>97% purity) for agrochemicals, while aminoethoxy derivatives remain niche due to complex purification requirements .

Biological Activity

2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and an aminoethoxy side chain. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Target Enzymes and Pathways

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Biological Activity Overview

Research indicates that 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound can induce apoptosis in cancer cells. For example, it demonstrated significant cytotoxicity against various tumor cell lines, with IC50 values indicating effective inhibition of cell growth.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against a range of bacterial strains.

- Anti-inflammatory Effects : Some studies have indicated that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

-

Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride significantly inhibited cell proliferation, with IC50 values ranging from 10 µM to 30 µM depending on the cell line tested.

Cell Line IC50 (µM) MCF-7 (breast) 15 HCT116 (colon) 20 A549 (lung) 25 - Mechanistic Studies : Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to increased levels of apoptotic markers in treated cells.

-

Antimicrobial Activity : The compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) E. coli 30 S. aureus 50 P. aeruginosa 40

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride suggests good absorption characteristics, likely facilitated by its lipophilic nature due to the trifluoromethyl group. Studies indicate moderate plasma half-life and extensive tissue distribution.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-(2-aminoethoxy)-5-(trifluoromethyl)pyridine hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyridine precursor (e.g., 2-chloro-5-(trifluoromethyl)pyridine) with 2-aminoethanol under basic conditions, followed by HCl treatment to form the hydrochloride salt. Intermediate purification steps may involve column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization. Key parameters include reaction temperature (60–80°C) and stoichiometric control to minimize byproducts like over-alkylated species .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and NMR spectroscopy (¹H, ¹³C, ¹⁹F) to validate regiochemistry. For example, the trifluoromethyl group’s distinct ¹⁹F NMR signal (~-60 to -65 ppm) and the aminoethoxy moiety’s proton signals (δ 3.5–4.0 ppm for CH₂ groups) are diagnostic. HPLC with UV detection (λ = 254 nm) or ion chromatography can assess purity (>95% recommended for biological assays) .

Q. What solvents are suitable for solubility testing, and how can stability be assessed?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), water (pH-dependent due to the hydrochloride salt), and alcohols (MeOH, EtOH). Stability studies should include thermal gravimetric analysis (TGA) for decomposition points and accelerated degradation tests under acidic/basic conditions. Monitor via LC-MS for decomposition products like free base or hydrolyzed intermediates .

Advanced Research Questions

Q. How does the aminoethoxy group influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The aminoethoxy moiety acts as an electron-donating group, directing electrophilic substitution to the para position relative to the pyridine nitrogen. For example, Pd-catalyzed C–H arylation (e.g., with aryl iodides) at the 4-position can be achieved using ligands like XPhos. Computational modeling (DFT) of charge distribution or Fukui indices can predict reactivity patterns .

Q. What strategies mitigate steric hindrance during coupling reactions involving the trifluoromethyl group?

- Methodological Answer : Employ transition-metal-free cross-coupling (e.g., desulfinative coupling with heteroaryl sulfinates) to bypass steric limitations. Alternatively, use bulky ligands (e.g., SPhos) in Pd-mediated reactions to enhance selectivity. Kinetic studies under varying temperatures and pressures can optimize yields .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the aminoethoxy group and active-site residues (e.g., Asp/Glu) and hydrophobic interactions with the trifluoromethyl group. MD simulations (AMBER, GROMACS) assess binding stability over time .

Q. What analytical techniques resolve contradictions in reported spectral data for related analogs?

- Methodological Answer : Compare ¹⁹F NMR chemical shifts across analogs (e.g., 3-chloro vs. 2-aminoethoxy derivatives) to identify electronic effects. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with IR spectroscopy (C-F stretches at 1100–1200 cm⁻¹) and X-ray crystallography for unambiguous assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.